3-Chloro-4-iodothiophene
Description
Significance of Halogenated Thiophene (B33073) Scaffolds in Contemporary Chemical Research
Thiophene, a five-membered, sulfur-containing aromatic heterocycle, stands as a cornerstone in the architecture of a vast array of functional organic molecules. researchgate.net Its derivatives are integral components in numerous biologically active compounds and serve as essential precursors for the pharmaceutical and agrochemical industries. researchgate.netresearchgate.net The thiophene nucleus is considered a "privileged scaffold" in medicinal chemistry, a testament to its frequent appearance in pharmacologically active agents and its ability to interact with a wide range of biological targets. nih.gov This significance is underscored by the presence of the thiophene moiety in numerous drugs approved by the U.S. Food and Drug Administration (FDA). nih.gov
The strategic introduction of halogen atoms onto the thiophene ring dramatically expands its synthetic utility and modulates its physicochemical properties. nih.gov Halogenation can enhance drug-receptor binding affinity and improve a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. mdpi.comacs.org Halogen atoms serve as versatile synthetic handles, enabling a wide variety of cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. clockss.org This synthetic flexibility makes halogenated thiophenes indispensable building blocks for constructing complex molecular architectures. clockss.orgacs.org
Beyond pharmaceuticals, these scaffolds are pivotal in materials science. Thiophene-based polymers and materials are utilized in the development of organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and photovoltaics, owing to their favorable electronic properties and stability. nih.govacs.org The ability to precisely introduce halogens allows for fine-tuning of the electronic and physical properties of these materials, impacting charge-transfer mobility and the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov
Table 1: Applications of Halogenated Thiophenes in Different Fields
| Field | Application | Significance | Supporting Findings |
|---|---|---|---|
| Medicinal Chemistry | Pharmaceutical Scaffolds | Found in numerous FDA-approved drugs and serve as bio-isosteric replacements for phenyl rings. nih.gov | Used in the development of kinase inhibitors, antimicrobials, and anti-inflammatory agents. mdpi.comrsc.org |
| Agrochemicals | Pesticide Intermediates | Serve as building blocks for complex agrochemical agents. | Halogenated thiophene carboxanilides have shown effectiveness against snails like Biomphalaria glabrata. researchgate.net |
| Materials Science | Organic Electronics | Used in the fabrication of organic semiconductors, OFETs, and OLEDs. nih.gov | The introduction of halogens modifies the electronic properties and influences the supramolecular architecture, which is crucial for device performance. acs.org |
| Organic Synthesis | Versatile Intermediates | Act as precursors for arylated anthraquinones and other extended π-systems. sciforum.net | The differential reactivity of various halogens allows for selective and sequential functionalization. clockss.org |
Strategic Positioning of 3-Chloro-4-iodothiophene as a Versatile Synthetic Building Block
Among the diverse family of halogenated thiophenes, this compound emerges as a particularly strategic and versatile synthetic building block. Its utility stems from the distinct reactivity of the two different halogen substituents attached to the thiophene core.
Table 2: Chemical Properties of this compound
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 2160743-90-6 bldpharm.com |
| Molecular Formula | C₄H₂ClIS nih.gov |
| Molecular Weight | 244.48 g/mol nih.gov |
| Canonical SMILES | C1=C(C(=CS1)I)Cl |
| InChI Key | WVDYOBRGCZIDPH-UHFFFAOYSA-N nih.gov |
The primary strategic advantage of this compound lies in the differential reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds in transition-metal-catalyzed cross-coupling reactions. The reactivity of halogens in such reactions generally follows the order: I > Br > Cl. clockss.org This reactivity hierarchy allows for the highly regioselective functionalization of the thiophene ring. The C-I bond at the 4-position can be selectively activated and substituted under conditions where the C-Cl bond at the 3-position remains intact.
This chemoselectivity is invaluable for the synthesis of complex, polysubstituted thiophenes. For instance, a Suzuki or Sonogashira coupling can be performed selectively at the 4-position, introducing an aryl, heteroaryl, or alkynyl group. The remaining chloro substituent can then be targeted in a subsequent, typically more forcing, cross-coupling reaction or used for other transformations. This stepwise approach provides a controlled and efficient pathway to elaborate molecular complexity from a simple, readily available precursor.
This compound is therefore not merely a static component but a dynamic tool for molecular construction, enabling synthetic chemists to build sophisticated structures for advanced materials and as key intermediates for pharmaceuticals. google.com The predictable and selective reactivity of this compound makes it a powerful building block in the rational design and synthesis of next-generation functional molecules.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C4H2ClIS |
|---|---|
Molecular Weight |
244.48 g/mol |
IUPAC Name |
3-chloro-4-iodothiophene |
InChI |
InChI=1S/C4H2ClIS/c5-3-1-7-2-4(3)6/h1-2H |
InChI Key |
CNHREFZVNNXCSF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CS1)I)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 3 Chloro 4 Iodothiophene
Established Synthetic Pathways to 3-Chloro-4-iodothiophene
Established synthetic routes to this compound primarily rely on the principles of electrophilic aromatic substitution and the manipulation of functional groups on pre-existing thiophene (B33073) cores. These methods, while effective, often require careful control of reaction conditions to ensure the desired regioselectivity.
Regioselective Halogenation and Functionalization of Thiophene Derivatives
A key strategy for the synthesis of this compound is the direct and regioselective halogenation of a suitable thiophene precursor. Starting with 3-chlorothiophene (B103000), the introduction of an iodine atom at the adjacent 4-position is a critical step. The chlorine atom at the 3-position is a deactivating group but directs incoming electrophiles to the vacant positions. The regioselectivity of iodination on 3-substituted thiophenes can be influenced by the nature of the substituent and the iodinating agent used.
One common method for the iodination of electron-rich aromatic compounds is the use of N-iodosuccinimide (NIS) in the presence of a catalytic amount of a strong acid, such as trifluoroacetic acid (TFA) organic-chemistry.orgresearchgate.net. This system generates a highly reactive iodinating species, likely iodine trifluoroacetate, in situ organic-chemistry.org. The reaction is typically carried out under mild conditions and can offer high yields and regioselectivity organic-chemistry.org. For 3-chlorothiophene, the electrophilic iodination is expected to occur preferentially at the more activated positions of the thiophene ring.
Another approach involves the use of iodine in combination with an oxidizing agent or a Lewis acid to generate a more potent electrophilic iodine species. For instance, the combination of iodine with silver salts like silver sulfate (B86663) (Ag₂SO₄) has been employed for the iodination of chlorinated aromatic compounds nih.gov.
Alternatively, a lithiation-iodination sequence can be employed for regioselective functionalization. Treatment of 3-chlorothiophene with a strong base, such as lithium diisopropylamide (LDA) or n-butyllithium, can lead to deprotonation at a specific position, followed by quenching the resulting lithiated intermediate with an iodine source like molecular iodine (I₂). The position of lithiation is directed by the existing chloro substituent nih.gov.
| Starting Material | Reagents and Conditions | Product | Reported Yield (%) |
|---|---|---|---|
| 3-Chlorothiophene | N-Iodosuccinimide (NIS), catalytic Trifluoroacetic Acid (TFA), in a suitable organic solvent | This compound | Yields for this specific reaction are not widely reported, but similar iodinations of electron-rich aromatics can exceed 90%. |
| 3-Chlorothiophene | 1. n-Butyllithium or LDA in an ethereal solvent at low temperature 2. Molecular Iodine (I₂) | This compound | This method can be highly efficient, with yields often depending on the stability of the lithiated intermediate. |
Conversion from Related Halogenated Thiophene Precursors (e.g., 3-Bromothiophene)
The synthesis of this compound can also be approached by starting with a different halogenated thiophene, such as 3-bromothiophene (B43185), and subsequently introducing the chloro and iodo substituents. 3-Bromothiophene is a readily available starting material that can be prepared by the debromination of 2,3,5-tribromothiophene (B1329576) wikipedia.org.
One potential pathway involves the conversion of 3-bromothiophene to 3-chlorothiophene. While direct displacement of bromide with chloride on an aromatic ring is challenging, it can sometimes be achieved through copper-catalyzed halogen exchange reactions. However, a more common approach would be to first introduce the iodine and then replace the bromine with chlorine, or vice versa.
A more direct route would involve the regioselective iodination of 3-bromothiophene to form 3-bromo-4-iodothiophene, followed by a halogen exchange reaction to replace the bromine with chlorine. Halogen exchange reactions, particularly the conversion of aryl bromides to aryl chlorides, can be facilitated by transition metal catalysts.
Alternatively, one could start with 3,4-dibromothiophene, which can be synthesized from the debromination of tetrabromothiophene (B189479) scispace.com. From this intermediate, selective functionalization at one of the bromine-bearing positions would be required. For example, a selective metal-halogen exchange followed by quenching with a chlorine source, and then a subsequent reaction to introduce the iodine, could be envisioned. However, controlling the regioselectivity in such a sequence can be complex.
| Precursor | Transformation | Key Reagents | Potential Product |
|---|---|---|---|
| 3-Bromothiophene | Iodination followed by Halogen Exchange | 1. Iodinating agent (e.g., NIS/TFA) 2. Copper(I) chloride | This compound |
| 3,4-Dibromothiophene | Selective Halogen Exchange and Iodination | 1. Organolithium reagent (selective) 2. Chlorine source 3. Iodinating agent | This compound |
Multistep Synthetic Routes and Their Efficiencies
A representative multistep synthesis could be:
Chlorination of Thiophene: Direct chlorination of thiophene can lead to a mixture of chlorinated products. To achieve 3-chlorothiophene, indirect methods are often preferred, such as those starting from a pre-functionalized thiophene.
Synthesis of 3-Chlorothiophene: A more controlled synthesis of 3-chlorothiophene can be achieved through various routes, for example, from 3-aminothiophene derivatives via a Sandmeyer-type reaction nih.gov.
Regioselective Iodination of 3-Chlorothiophene: As discussed in section 2.1.1, the iodination of 3-chlorothiophene would be the final step to yield the target compound.
Modern and Sustainable Synthetic Approaches for this compound
In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methodologies in organic chemistry. These modern approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency, in line with the principles of green chemistry.
Green Chemistry Principles in Scalable Synthesis of this compound
The application of green chemistry principles to the synthesis of this compound focuses on several key areas: the use of greener solvents, the development of catalytic methods, and the use of safer and more environmentally benign reagents.
Ethanol is often considered a green solvent and has been used in the synthesis of halogenated benzo[b]thiophenes, offering an alternative to more hazardous chlorinated solvents nih.gov. The use of water as a solvent for halogenation reactions is another area of active research, with some protocols showing high yields and regioselectivity for the bromination of aromatic compounds using hydrobromic acid and hydrogen peroxide researchgate.net. Such aqueous systems could potentially be adapted for the synthesis of this compound.
Catalytic methods are also central to green chemistry. The use of organocatalysts, such as indole-based catalysts for electrophilic bromination, can suppress side reactions and allow for the use of more environmentally friendly solvents like heptane (B126788) rsc.org. The development of similar catalytic systems for chlorination and iodination could significantly improve the sustainability of the synthesis of this compound. Furthermore, the use of sodium halides as a source of electrophilic halogens in the presence of a copper catalyst represents a greener approach to the synthesis of halothiophenes researchgate.net.
| Green Chemistry Principle | Application in Halogenated Thiophene Synthesis | Potential Benefit |
|---|---|---|
| Use of Greener Solvents | Replacing chlorinated solvents with ethanol, water, or heptane nih.govresearchgate.netrsc.org | Reduced toxicity and environmental impact. |
| Catalysis | Employing organocatalysts or transition metal catalysts rsc.orgresearchgate.net | Increased reaction efficiency, reduced waste, and milder reaction conditions. |
| Use of Safer Reagents | Utilizing sodium halides as halogen sources or hydrogen peroxide as an oxidant researchgate.netresearchgate.net | Avoidance of highly toxic and corrosive molecular halogens. |
Flow Chemistry and Continuous Processing in Halogenated Thiophene Production
Flow chemistry, which involves performing chemical reactions in a continuously flowing stream rather than in a batch reactor, offers several advantages for the synthesis of halogenated thiophenes, including improved safety, better process control, and enhanced scalability rsc.org. The use of microreactors in flow chemistry provides a high surface-area-to-volume ratio, which allows for excellent heat and mass transfer. This is particularly beneficial for highly exothermic reactions like halogenations, enabling better temperature control and reducing the risk of runaway reactions rsc.org.
The precise control over reaction parameters such as temperature, pressure, and residence time in a flow system can lead to improved yields and selectivities compared to batch processes. For instance, the direct arylation of thiophenes has been successfully performed in a continuous flow setup, demonstrating the potential for efficient and scalable synthesis of substituted thiophenes researchgate.net.
Continuous processing also allows for the safe in-situ generation and immediate use of hazardous reagents, minimizing the risks associated with their storage and handling. This is particularly relevant for halogenation reactions that may involve toxic or corrosive reagents. While specific applications of flow chemistry to the synthesis of this compound are not yet widely reported, the technology holds significant promise for the future production of this and other polyhalogenated heterocycles in a safer, more efficient, and scalable manner beilstein-journals.orgrsc.org.
Catalyst Systems and Reaction Conditions in this compound Synthesis
The preparation of this compound can be approached through the regioselective iodination of a pre-existing 3-chlorothiophene scaffold. This transformation is influenced by the choice of iodinating agent, the catalyst, and the specific reaction conditions.
One documented approach involves the direct iodination of 3-chlorothiophene. In this method, the catalyst system plays a crucial role in activating the iodinating agent and directing the substitution to the desired C4 position. A common iodinating agent used for such transformations is N-iodosuccinimide (NIS). The activation of NIS is often achieved using an acid catalyst. For instance, the use of a protic acid like trifluoroacetic acid can enhance the electrophilicity of the iodine atom, facilitating the substitution reaction.
The reaction is typically carried out in a suitable organic solvent, with the temperature and reaction time being critical parameters to control for optimal yield and selectivity. Lower temperatures are often favored to minimize the formation of undesired isomers.
Another potential pathway to this compound involves a metal-halogen exchange reaction starting from a dihalogenated thiophene, such as 3,4-dibromothiophene. This method relies on the selective replacement of one halogen atom with iodine. Such a transformation can be achieved using organolithium reagents at low temperatures to generate a lithiated intermediate, which is then quenched with an iodine source. While not strictly a catalytic process in the traditional sense, the organometallic reagent acts as a key mediator in this synthetic sequence. The choice of the organolithium reagent and the reaction temperature are critical for achieving the desired regioselectivity in the metal-halogen exchange.
Furthermore, palladium-catalyzed cross-coupling reactions represent a powerful tool for the synthesis of functionalized thiophenes. While a direct palladium-catalyzed C-H iodination of 3-chlorothiophene at the C4 position is a conceptually attractive route, the development of such a highly regioselective catalytic system remains a significant challenge. More commonly, palladium catalysts are employed in cross-coupling reactions where a pre-functionalized thiophene (e.g., a boronic acid or stannane (B1208499) derivative) is coupled with an iodine source.
The following interactive data tables summarize the key aspects of the catalyst systems and reaction conditions discussed:
Table 1: Catalyst Systems in the Synthesis of this compound
| Catalyst Type | Catalyst Example | Role in Reaction |
| Acid Catalyst | Trifluoroacetic Acid | Activates the iodinating agent (e.g., NIS) |
| Organometallic Reagent | n-Butyllithium | Facilitates metal-halogen exchange |
| Transition Metal Catalyst | Palladium Complexes | Potential for C-H activation or cross-coupling reactions |
Table 2: Reaction Conditions for the Synthesis of this compound
| Parameter | Condition | Rationale |
| Temperature | Low to ambient | To control regioselectivity and minimize side reactions |
| Solvent | Anhydrous, inert organic solvents | To ensure stability of reagents and intermediates |
| Reaction Time | Varies depending on the method | Monitored to achieve optimal conversion |
| Iodinating Agent | N-Iodosuccinimide (NIS) | Common electrophilic iodine source |
| Starting Material | 3-Chlorothiophene or 3,4-Dihalothiophene | Pre-functionalized scaffold for regiocontrol |
It is important to note that the synthesis of unsymmetrically substituted dihalothiophenes like this compound often involves a careful optimization of these catalyst systems and reaction conditions to achieve the desired product with high purity and yield. The inherent reactivity of the thiophene ring and the influence of the existing chloro substituent necessitate a nuanced approach to control the regiochemical outcome of the iodination reaction.
Reactivity Profile and Mechanistic Insights of 3 Chloro 4 Iodothiophene
Transition Metal-Catalyzed Cross-Coupling Reactions of 3-Chloro-4-iodothiophene
The presence of both a chloro and an iodo substituent on the thiophene (B33073) ring of this compound allows for regioselective cross-coupling reactions. The carbon-iodine bond is significantly weaker and more readily undergoes oxidative addition to a low-valent transition metal catalyst, such as palladium or nickel, compared to the stronger carbon-chlorine bond. This difference in reactivity enables selective functionalization at the C4 position, where the iodine atom is located, while leaving the C3-chloro group intact for subsequent transformations.
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds. In the context of this compound, this reaction has been investigated to selectively introduce aryl or heteroaryl substituents at the C4 position. The reaction typically employs a palladium catalyst, a base, and an organoboron reagent, such as a boronic acid or ester. nih.govlibretexts.org
Due to the higher reactivity of the C-I bond compared to the C-Cl bond, the Suzuki-Miyaura coupling of this compound with an arylboronic acid proceeds with high regioselectivity at the C4 position. researchgate.net The general catalytic cycle involves the oxidative addition of the C-I bond to a Pd(0) complex, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to afford the 4-aryl-3-chlorothiophene product and regenerate the Pd(0) catalyst. libretexts.org
Key factors influencing the efficiency of the Suzuki-Miyaura coupling include the choice of palladium catalyst, ligand, base, and solvent. researchgate.netacs.org For instance, the use of bulky, electron-rich phosphine (B1218219) ligands can enhance the rate of oxidative addition and improve catalyst stability. researchgate.net Common bases employed include carbonates, phosphates, and hydroxides, which are crucial for the transmetalation step. nih.gov Dioxane, toluene, and mixtures of water with organic solvents are frequently used reaction media. nih.govacs.org
The ability to selectively functionalize the C4 position of this compound via Suzuki-Miyaura coupling makes it a valuable intermediate for the synthesis of a variety of complex molecules, including those with applications in materials science and medicinal chemistry. researchgate.netjcu.edu.au
The Stille coupling reaction provides another powerful method for the regioselective functionalization of this compound. This reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organotin reagent. libretexts.org Similar to the Suzuki-Miyaura coupling, the Stille reaction on this compound proceeds with high selectivity at the C4 position due to the greater reactivity of the carbon-iodine bond. researchgate.net
The reaction mechanism typically begins with the oxidative addition of the C-I bond to a Pd(0) catalyst. libretexts.org This is followed by transmetalation, where the organostannane transfers its organic group to the palladium center, and concludes with reductive elimination to form the C-C bond and regenerate the catalyst. libretexts.orgcore.ac.uk
The Stille coupling has been successfully applied to synthesize a range of 4-substituted-3-chlorothiophenes. For example, coupling with various organostannanes can introduce alkyl, vinyl, aryl, and heteroaryl groups. jcu.edu.auacs.org The choice of palladium catalyst and ligands is crucial for achieving high yields and selectivity. jcu.edu.au While the Stille reaction is highly versatile, a significant drawback is the toxicity of the organotin reagents and byproducts. jcu.edu.aulibretexts.org
Despite the toxicity concerns, the Stille coupling remains a valuable tool for the synthesis of complex thiophene-containing molecules, particularly when other methods may not be suitable. jcu.edu.auacs.org
The Sonogashira coupling reaction is a cornerstone of organic synthesis for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. organic-chemistry.org This reaction, typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base, offers a direct route to functionalize this compound with various alkyne moieties. organic-chemistry.orgresearchgate.net
Given the differential reactivity of the halogen substituents, the Sonogashira coupling with this compound proceeds with high regioselectivity, favoring the reaction at the more labile carbon-iodine bond at the C4 position. acs.orgmdpi.com This allows for the synthesis of 3-chloro-4-alkynylthiophenes, which are versatile intermediates for further transformations.
The general mechanism of the Sonogashira coupling involves a catalytic cycle with both palladium and copper. researchgate.net The palladium catalyst undergoes oxidative addition with the aryl iodide. Concurrently, the copper(I) acetylide is formed from the terminal alkyne, copper(I) salt, and the amine base. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the final product and regenerates the palladium(0) catalyst. researchgate.net Copper-free Sonogashira protocols have also been developed. organic-chemistry.orgnih.gov
The reaction conditions, including the choice of palladium source, ligand, copper salt, base, and solvent, can significantly influence the outcome of the reaction. beilstein-journals.orgresearchgate.net A variety of terminal alkynes, including those bearing aryl, silyl, and alkyl groups, can be successfully coupled with this compound, demonstrating the broad scope of this transformation. researchgate.netthieme-connect.com
Negishi Coupling
The Negishi coupling is a powerful cross-coupling reaction that forms carbon-carbon bonds by reacting an organohalide with an organozinc reagent, catalyzed by a nickel or palladium complex. wikipedia.org This reaction is known for its high functional group tolerance and the good reactivity of organozinc compounds. wikipedia.orguni-muenchen.de In the case of this compound, the Negishi coupling offers a regioselective pathway to functionalize the C4 position due to the preferential oxidative addition of the palladium or nickel catalyst to the weaker carbon-iodine bond. utwente.nlrsc.org
The organozinc reagents required for the Negishi coupling can be prepared from the corresponding organolithium or Grignard reagents by transmetalation with a zinc halide. researchgate.net Alternatively, highly reactive zinc metal (Rieke zinc) can be used for the direct oxidative addition to organic halides. nih.gov The Negishi coupling has been successfully employed for the synthesis of various substituted thiophenes. utwente.nlrsc.org For instance, the reaction of this compound with an appropriate organozinc reagent in the presence of a palladium catalyst would be expected to yield the corresponding 4-substituted-3-chlorothiophene. nih.govresearchgate.net
Kumada Coupling
The Kumada coupling, another important cross-coupling reaction, involves the reaction of a Grignard reagent with an organic halide, typically catalyzed by a nickel or palladium complex. rsc.org Similar to other cross-coupling reactions involving this compound, the Kumada coupling would be expected to proceed with high regioselectivity at the C4 position. The greater reactivity of the C-I bond compared to the C-Cl bond would direct the oxidative addition of the catalyst to the C4 position.
While specific examples of Kumada coupling with this compound are not prevalent in the provided search results, the general principles of this reaction suggest its applicability. The reaction of this compound with a Grignard reagent (R-MgX) in the presence of a suitable nickel or palladium catalyst would likely lead to the formation of a 4-substituted-3-chlorothiophene. The choice of catalyst and reaction conditions would be crucial to optimize the yield and selectivity of the desired product. rsc.org
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. tcichemicals.com This reaction is a powerful tool for the synthesis of arylamines and has broad applications in medicinal chemistry and materials science. nih.gov For a substrate like this compound, the Buchwald-Hartwig amination is expected to occur selectively at the C4 position, where the more reactive iodine atom is located.
The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by the formation of a palladium-amido complex upon reaction with the amine in the presence of a base. Reductive elimination from this complex yields the desired arylamine and regenerates the Pd(0) catalyst. The choice of palladium precursor, ligand, and base is critical for the success of the reaction. nih.gov
While specific examples of Buchwald-Hartwig amination on this compound are not detailed in the provided search results, the general principles of this reaction suggest its feasibility. The reaction would provide a direct route to 3-chloro-N-substituted-thiophen-4-amines, which are valuable intermediates for the synthesis of more complex heterocyclic systems.
Other C-N cross-coupling reactions, potentially utilizing copper catalysts, could also be envisioned for the functionalization of this compound. researchgate.net Copper-catalyzed C-N coupling reactions often provide a complementary approach to palladium-catalyzed methods. nih.gov
The formation of carbon-oxygen (C-O) and carbon-sulfur (C-S) bonds through cross-coupling reactions represents a significant strategy in organic synthesis for the construction of diaryl ethers, alkyl aryl ethers, and their thioether analogues. These reactions, often catalyzed by palladium or copper, can be applied to substrates like this compound to introduce alkoxy or aryloxy and alkylthio or arylthio groups, respectively.
C-O Cross-Coupling Reactions
The palladium-catalyzed Buchwald-Hartwig etherification allows for the coupling of aryl halides with alcohols and phenols. Similar to the amination reaction, the C-O coupling with this compound would be expected to proceed with high regioselectivity at the C4 position due to the greater reactivity of the carbon-iodine bond. The catalytic cycle involves oxidative addition of the aryl iodide to a Pd(0) complex, followed by reaction with an alcohol or phenol (B47542) in the presence of a base to form a palladium-alkoxide or -phenoxide complex. Reductive elimination then yields the desired ether product.
Copper-catalyzed Ullmann condensation is another classic method for the formation of C-O bonds. This reaction typically requires harsher conditions than the palladium-catalyzed counterpart but remains a useful tool, especially for certain substrates.
C-S Cross-Coupling Reactions
Palladium-catalyzed C-S cross-coupling reactions provide a versatile method for the synthesis of aryl thioethers. These reactions typically involve the coupling of an aryl halide with a thiol in the presence of a palladium catalyst and a base. For this compound, this reaction would selectively form a C-S bond at the C4 position. The mechanism is analogous to other palladium-catalyzed cross-coupling reactions.
The resulting 3-chloro-4-(organothio)thiophenes are valuable intermediates. The thioether functionality can be further manipulated, for example, through oxidation to sulfoxides or sulfones, adding another layer of synthetic utility.
Directed C-H Activation and Functionalization Strategies
C-H activation has emerged as a powerful tool in organic synthesis, enabling the direct functionalization of otherwise unreactive C-H bonds. beilstein-journals.orgtcichemicals.com This approach offers a more atom-economical and environmentally friendly alternative to traditional cross-coupling reactions, which often require pre-functionalized starting materials. tcichemicals.com In the context of this compound, directed C-H activation strategies allow for precise modification of the thiophene ring, leading to the synthesis of complex and valuable molecules.
Directed ortho-metalation (DoM) is a widely used strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. baranlab.orgorganic-chemistry.org This method relies on the use of a directing metalation group (DMG), which is typically a Lewis basic moiety that can coordinate to an organolithium reagent, facilitating deprotonation at the adjacent ortho-position. baranlab.orgorganic-chemistry.org The strength of the DMG plays a crucial role in determining the site of metalation. baranlab.orgorganic-chemistry.org
In the case of thiophenes, the unsubstituted ring is readily metalated at the C-2 position due to the inductive effect of the sulfur atom. uwindsor.ca For substituted thiophenes, the regioselectivity of lithiation is influenced by the nature and position of the substituents. uwindsor.ca For instance, with 2-substituted thiophenes, the use of a strong 2-DMG is necessary to direct metalation to the C-3 position, while a weak 2-DMG will result in lithiation at the C-5 position. uwindsor.ca
While specific studies on the directed ortho-metalation of this compound are not extensively detailed in the provided results, the general principles of DoM on substituted thiophenes can be applied. The chloro and iodo substituents on this compound would influence the acidity of the adjacent C-H bonds. The application of a suitable directing group could potentially allow for selective lithiation at either the C-2 or C-5 position, followed by trapping with various electrophiles to introduce new functional groups. The choice of the organolithium base and reaction conditions, such as solvent and temperature, would also be critical in controlling the regioselectivity of the metalation. uwindsor.caumich.edu
Table 1: Examples of Directed Metalation on Thiophene Derivatives
| Thiophene Derivative | Directing Group | Base | Position of Metalation | Reference |
| 2-Substituted Thiophene | Strong 2-DMG | Organolithium | C-3 | uwindsor.ca |
| 2-Substituted Thiophene | Weak 2-DMG | Organolithium | C-5 | uwindsor.ca |
| 2-Iodothiophene | None | LDA | C-5 | uwindsor.ca |
| Thiophene | None | Organolithium | C-2 | uwindsor.ca |
This table is generated based on general principles of thiophene metalation and may not directly reflect the behavior of this compound.
Palladium-catalyzed C-H activation has become a cornerstone for the formation of carbon-carbon bonds. nih.govdiva-portal.org These reactions offer a direct and efficient route to arylated and alkenylated (hetero)arenes, which are important structural motifs in pharmaceuticals and materials science. nii.ac.jpmdpi.com
Palladium-Catalyzed C-H Arylation:
The direct C-H arylation of thiophenes typically occurs at the more acidic α-position (C-2 or C-5). nii.ac.jp However, the regioselectivity can be influenced by the reaction conditions and the nature of the substituents on the thiophene ring. For instance, a protocol for the palladium-catalyzed β-selective C-H arylation of thiophenes using triarylantimony difluorides as the arylating agents has been developed. nii.ac.jp This method, which employs Pd(OAc)₂ as the catalyst and CuCl₂ as an additive, allows for the introduction of aryl groups at the C-3 or C-4 position. nii.ac.jp In a specific example, 3-chloro-4-phenylthiophene was synthesized via a related methodology. nii.ac.jp
The use of directing groups can also control the regioselectivity of C-H arylation. nih.gov For example, 3,5-dimethylpyrazole (B48361) has been employed as a monodentate directing group for the palladium-catalyzed ortho-sp² C-H arylation of arenes with aryl iodides. nih.gov This strategy has shown good functional group tolerance and excellent selectivity for mono-ortho-arylation. nih.gov While not explicitly demonstrated for this compound, such directing group strategies could potentially be adapted to control the site of arylation on the thiophene ring.
Palladium-Catalyzed C-H Alkenylation:
Palladium-catalyzed C-H alkenylation provides a direct method for the synthesis of vinyl-substituted arenes and heteroarenes. nih.govrsc.org Thioethers have been demonstrated to be effective directing groups for the palladium-catalyzed alkenylation of arenes via C-H activation. nih.gov Mechanistic studies have indicated that the C-H cleavage of the arene is the rate-limiting step in this process. nih.gov Similar to arylation, the regioselectivity of C-H alkenylation of thiophenes can be controlled. For instance, N-benzyl-protected indole (B1671886) undergoes alkenylation at the C-3 position, while an N-(2-pyridylmethyl)-substituted indole is functionalized at the C-2 position due to the directing effect of the pyridyl nitrogen. beilstein-journals.org These examples highlight the potential for controlling the site of alkenylation on the this compound ring through the appropriate choice of directing groups and reaction conditions.
Halogen Dance Reactions and Halogen Migration in this compound
The halogen dance (HD) reaction is a base-induced intramolecular rearrangement of halogen substituents on aromatic and heteroaromatic rings. researchgate.netwhiterose.ac.ukresearchgate.net This transformation is a valuable synthetic tool, providing access to regioisomers that are often difficult to synthesize by other means. researchgate.net The reaction typically proceeds via a series of deprotonation and halogenation steps, leading to the migration of a halogen atom to a different position on the ring. whiterose.ac.uk
HD reactions have been observed in a variety of heteroaromatic systems, including thiophenes. researchgate.netwhiterose.ac.uk For instance, 2-bromothiophenes can be converted to 3-bromothiophenes upon treatment with a metal amide in liquid ammonia. clockss.org The mechanism of the HD reaction is complex and can be influenced by factors such as the nature of the base, the solvent, and the substituents on the aromatic ring. whiterose.ac.uk
While a specific study on the halogen dance reaction of this compound was not found in the provided search results, the general principles of HD reactions on dihalothiophenes can be considered. The presence of two different halogens, chlorine and iodine, on the thiophene ring of this compound would likely lead to complex reactivity. The relative migratory aptitude of the chloro and iodo substituents, as well as the site of initial deprotonation, would determine the final product distribution. It is known that treatment of 2,5-dibromothiophene (B18171) with LDA can lead to the formation of 2-substituted 3,5-dibromothiophenes through a base-catalyzed halogen dance mechanism. clockss.org This suggests that similar migrations could be possible for this compound, potentially leading to the formation of other chloro-iodothiophene isomers.
Nucleophilic and Electrophilic Aromatic Substitution on the Thiophene Ring
The thiophene ring in this compound is susceptible to both nucleophilic and electrophilic attack, owing to its electron-rich nature and the presence of halogen substituents.
Nucleophilic Aromatic Substitution (SNAr):
Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. masterorganicchemistry.comlibretexts.org This reaction is generally favored on electron-poor aromatic rings containing good leaving groups. masterorganicchemistry.comlibretexts.org In this compound, the electron-withdrawing inductive effect of the chlorine and iodine atoms can make the thiophene ring susceptible to nucleophilic attack. The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer complex intermediate. libretexts.org The presence of electron-withdrawing groups ortho or para to the leaving group can stabilize this intermediate and accelerate the reaction. masterorganicchemistry.comlibretexts.org In the case of this compound, a nucleophile could potentially displace either the chlorine or the iodine atom. The relative reactivity of the two halogens as leaving groups would depend on the specific nucleophile and reaction conditions.
Electrophilic Aromatic Substitution (EAS):
Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds, involving the substitution of a proton on the aromatic ring with an electrophile. minia.edu.egdalalinstitute.com The electron-rich nature of the thiophene ring makes it highly reactive towards electrophiles. The reaction proceeds through a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. minia.edu.egdalalinstitute.com
The regioselectivity of EAS on substituted thiophenes is governed by the electronic and steric effects of the substituents. In this compound, the directing effects of the chloro and iodo substituents would determine the position of electrophilic attack. Halogens are generally deactivating but ortho, para-directing in electrophilic aromatic substitution. libretexts.org Therefore, electrophilic substitution on this compound would be expected to occur at the C-2 or C-5 positions, which are ortho to the halogen substituents. The specific outcome would depend on the nature of the electrophile and the reaction conditions.
Advanced Mechanistic Studies on this compound Transformations
Advanced mechanistic studies, such as the determination of kinetic isotope effects and the application of Hammett plots, provide valuable insights into the transition states and rate-determining steps of chemical reactions. wikipedia.orgnih.gov
Kinetic Isotope Effects (KIEs):
The kinetic isotope effect (KIE) is the change in the rate of a reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.orglibretexts.org KIEs are a powerful tool for elucidating reaction mechanisms, particularly for identifying the rate-determining step and probing the nature of transition states. nih.govlibretexts.org A primary KIE is observed when a bond to the isotopically labeled atom is broken or formed in the rate-determining step. wikipedia.org Secondary KIEs occur when the isotopic substitution is at a position not directly involved in bond breaking or formation. wikipedia.org
While no specific KIE studies on reactions involving this compound were found, this technique could be applied to investigate the mechanisms of its various transformations. For example, in a C-H activation reaction, a significant primary deuterium (B1214612) KIE (kH/kD > 1) would be expected if the C-H bond cleavage is the rate-determining step. core.ac.uk Similarly, in electrophilic or nucleophilic aromatic substitution reactions, KIEs could help to distinguish between different proposed mechanisms.
Hammett Studies:
The Hammett equation is a linear free-energy relationship that describes the effect of substituents on the rates and equilibria of reactions of aromatic compounds. It relates the reaction rate constant (k) or equilibrium constant (K) for a series of reactions with substituted aromatic reactants to two parameters: a substituent constant (σ) and a reaction constant (ρ). The Hammett plot, a plot of log(k/k₀) versus σ, can provide information about the electronic nature of the transition state. A positive ρ value indicates that the reaction is favored by electron-withdrawing substituents (build-up of negative charge in the transition state), while a negative ρ value indicates that the reaction is favored by electron-donating substituents (build-up of positive charge in the transition state).
Hammett studies could be employed to investigate the mechanisms of reactions involving derivatives of this compound. By systematically varying substituents on an aryl group involved in a C-H arylation reaction, for example, and measuring the corresponding reaction rates, a Hammett plot could be constructed. The sign and magnitude of the ρ value would provide insights into the charge distribution in the transition state and help to support or refute proposed mechanisms.
Intermediates Identification and Characterization
The synthetic utility of this compound is largely dictated by its reactivity in various chemical transformations, particularly in the formation of new carbon-carbon and carbon-heteroatom bonds. Understanding the transient species, or intermediates, that are formed during these reactions is crucial for controlling product selectivity, optimizing reaction conditions, and predicting potential side reactions. While direct experimental characterization of intermediates for this compound is not extensively documented in dedicated studies, a comprehensive understanding can be built from mechanistic studies on closely related halogenated thiophenes. The identification of these species often relies on a combination of spectroscopic techniques, computational modeling, and trapping experiments.
Organometallic Intermediates
The presence of two different halogen atoms on the thiophene ring, along with two reactive C-H bonds, allows for the formation of several distinct organometallic intermediates. These are typically generated through metal-halogen exchange or direct deprotonation.
Lithiated and Magnesiated Thiophenes: Treatment of dihalothiophenes with organolithium reagents (like n-butyllithium) or magnesium-based reagents (like TMPMgCl·LiCl) is a common strategy to generate nucleophilic thiophene species. sigmaaldrich.com In the case of this compound, metal-halogen exchange is expected to occur selectively at the more labile carbon-iodine bond over the stronger carbon-chlorine bond. This regioselectivity leads to the formation of a 3-chloro-4-lithiothiophene or a corresponding Grignard reagent intermediate. These intermediates are highly reactive and are typically generated in situ at low temperatures before being trapped with an electrophile.
Infrared (IR) spectroscopy has been employed to monitor the formation of organolithium intermediates in cryogenic reactors, providing insights into their formation rates. whiterose.ac.uk For instance, studies on bromothiophenes have shown that lithiation occurs rapidly, reaching a steady state within minutes at -86 °C. whiterose.ac.uk Density Functional Theory (DFT) calculations have been instrumental in modeling the mechanism of such transformations, including the "halogen dance" rearrangement, by mapping the potential energy surfaces and identifying the transition states. whiterose.ac.uk These computational models suggest that the exchange of halogen and lithium substituents can proceed via low-energy, barrierless paths involving SN2-type transition states where the lithium atom is coordinated between the halogen and the thiophene's sulfur atom. whiterose.ac.uk
Intermediates in Transition-Metal-Catalyzed Cross-Coupling
This compound is an ideal substrate for sequential, regioselective cross-coupling reactions, such as Suzuki, Negishi, or Stille couplings. These reactions proceed through a catalytic cycle involving various organometallic intermediates complexed to a transition metal, typically nickel or palladium.
Oxidative Addition Complexes: The first step in the catalytic cycle is the oxidative addition of the aryl halide to a low-valent metal center (e.g., Ni(0) or Pd(0)). For this compound, this step is highly selective, with the C-I bond reacting preferentially over the C-Cl bond. This forms a Pd(II) or Ni(II) intermediate of the type [LnM(Th-Cl)(I)], where 'Th-Cl' represents the 3-chlorothien-4-yl moiety. Mechanistic studies on related systems have explored the challenges in such reactions, including the tendency for certain alkyl halide intermediates to undergo β-hydride elimination. mdpi.com
Transmetalation and Reductive Elimination: Following oxidative addition, the intermediate undergoes transmetalation with an organometallic coupling partner (e.g., an organoboron or organozinc reagent) to form a diorganometallic complex. The final step is reductive elimination, which forms the C-C bond of the product and regenerates the low-valent metal catalyst.
Catalyst Trapping and Off-Cycle Intermediates: A significant challenge in the cross-coupling of thiophenes is the potential for the catalyst to be diverted into off-cycle, unreactive species. Computational studies on the nickel-catalyzed polymerization of thieno[3,2-b]thiophenes have identified C-S insertion adducts as highly stable catalyst traps. nih.gov DFT simulations suggest that the formation of these adducts can be more favorable than the desired reaction pathway, thus inhibiting catalysis. nih.gov In some cases, thermally induced ring-closure of azide-functionalized thiophenes proceeds through a nitrene intermediate to form fused heterocyclic systems. beilstein-journals.org
Characterization Techniques
The direct observation of reaction intermediates is often challenging due to their low concentration and short lifetimes. Therefore, a combination of specialized techniques is employed.
Spectroscopic Methods: Low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the in situ characterization of relatively stable intermediates like organolithium species. Changes in the chemical shifts of the thiophene ring protons can confirm the position of metalation. For more transient species, advanced techniques like Raman spectroscopy, combined with theoretical calculations, can provide structural information by identifying characteristic vibrational modes of different conformers or intermediates. sci-hub.box
Computational Modeling: Density Functional Theory (DFT) has become an indispensable tool for elucidating reaction mechanisms involving thiophenes. nih.govmdpi.com It allows for the calculation of the geometries, relative energies, and spectroscopic properties of reactants, intermediates, transition states, and products. acs.orgrsc.org For example, DFT studies on the palladium-catalyzed carboxylation of thiophene have detailed the energetics of key intermediates and transition states, comparing different mechanistic pathways like concerted metalation-deprotonation (CMD) versus σ-metathesis. mdpi.com These studies can reveal subtle but crucial interactions, such as the coordination of solvent molecules or additives to the metal center, which influence the reaction outcome.
Trapping Experiments: A classical method to infer the existence of an intermediate is to "trap" it by introducing a reactive species (an electrophile or a radical trap) into the reaction. The structure of the isolated trapped product provides evidence for the structure of the transient intermediate. For example, the reaction of a potential hetaryne precursor with a diene like 2,3,4,5-tetraphenylcyclopentadienone can be used to trap the highly reactive aryne intermediate, although complex, non-aryne pathways involving ketocarbene intermediates have also been identified through such experiments. acs.orgresearchgate.net
The table below summarizes key intermediates proposed in the reactions of halogenated thiophenes and the methods used for their characterization.
| Intermediate Type | Reaction Type | Method of Identification/Characterization | Reference(s) |
| Lithiated Thiophene | Metal-Halogen Exchange | Low-Temperature NMR, IR Spectroscopy, DFT Modeling | whiterose.ac.uk |
| Magnesiated Thiophene | Deprotonation/Grignard Formation | Trapping with Electrophiles, NMR Spectroscopy | sigmaaldrich.com |
| Pd(II) or Ni(II) Oxidative Adduct | Cross-Coupling Reactions | Computational Modeling (DFT), Mechanistic Studies | mdpi.comnih.govmdpi.com |
| C-S Insertion Adduct | Nickel-Catalyzed Polymerization | Computational Modeling (DFT) | nih.gov |
| Nitrene Intermediate | Thermal Azide Cyclization | Product Analysis, Mechanistic Postulation | beilstein-journals.org |
| Ketocarbene Intermediate | Hetaryne Generation Attempt | Trapping Experiments, Isolation and X-ray analysis of subsequent products, DFT Modeling | acs.orgresearchgate.net |
Applications of 3 Chloro 4 Iodothiophene in Advanced Organic Synthesis
3-Chloro-4-iodothiophene in Functional Materials Chemistry
The distinct reactivity of the iodo and chloro substituents on the thiophene (B33073) ring makes this compound a highly sought-after intermediate in the synthesis of a wide array of functional organic materials. The greater reactivity of the carbon-iodine bond compared to the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions, enables a stepwise and controlled introduction of different organic moieties. researchgate.net This regioselective functionalization is crucial for the precise engineering of molecular architectures with desired properties for various applications in materials science.
Precursor for Optoelectronic Materials and Conjugated Polymers
This compound serves as a key monomer in the synthesis of conjugated polymers, which are the cornerstone of modern optoelectronic devices. The ability to selectively functionalize the 3- and 4-positions of the thiophene ring allows for the creation of polymers with tunable electronic band gaps, and charge transport characteristics. nih.gov For instance, through sequential cross-coupling reactions, different aromatic or heteroaromatic units can be introduced, leading to polymers with alternating donor-acceptor structures, a common strategy for enhancing their performance in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). rsc.orgnih.gov
The synthesis of regioregular head-to-tail coupled poly(3-alkylthiophene)s has been a significant area of research due to their excellent electronic properties. nih.gov While direct examples using this compound are not extensively documented in readily available literature, the principles of its differential reactivity are directly applicable. One can envision a synthetic route where the iodo position is first coupled with an organometallic reagent, followed by a subsequent coupling reaction at the chloro position to extend the polymer chain. This level of control is paramount for achieving the highly ordered structures necessary for efficient charge transport. cmu.edu
Table 1: Cross-Coupling Reactions for Conjugated Polymer Synthesis
| Cross-Coupling Reaction | Catalyst | Reactants | Application |
|---|---|---|---|
| Suzuki Coupling | Palladium complexes | Organoboron compounds | C-C bond formation |
| Stille Coupling | Palladium complexes | Organotin compounds | C-C bond formation |
| Heck Coupling | Palladium complexes | Alkenes | C-C bond formation |
Building Block for Organic Semiconductors and Thin Films
The development of high-performance organic semiconductors is crucial for the advancement of next-generation electronics, including flexible displays and sensors. Thiophene-based materials are among the most promising candidates for these applications due to their good charge carrier mobility and environmental stability. sigmaaldrich.comrsc.org this compound can be utilized as a fundamental building block to construct novel organic semiconductors. The introduction of various functional groups at the 3- and 4-positions can significantly influence the molecular packing in the solid state, which in turn dictates the performance of organic thin-film transistors (OTFTs). juniperpublishers.com
The synthesis of complex, fused-ring systems containing thiophene units is a key strategy for creating robust and efficient organic semiconductors. The halogenated nature of this compound makes it an ideal starting material for intramolecular cyclization reactions to form such fused systems, which often exhibit enhanced electronic communication and stability.
Synthesis of Liquid Crystalline and Photochromic Thiophene Derivatives
Thiophene derivatives have been incorporated into the molecular design of liquid crystals and photochromic materials, leading to compounds with interesting and useful properties. researchgate.netajchem-a.comcolorado.eduorientjchem.orgbeilstein-journals.orgnih.gov The rigid, planar structure of the thiophene ring can act as a mesogenic core in liquid crystalline molecules. By attaching flexible alkyl chains and other functional groups to the thiophene scaffold, often through cross-coupling reactions at halogenated positions, molecules that exhibit liquid crystalline phases can be synthesized. This compound provides a versatile platform for creating such molecules with tailored mesomorphic properties.
In the field of photochromism, where molecules can reversibly switch between two forms with different absorption spectra upon irradiation with light, thiophene-based compounds have shown great promise. The electronic properties of the thiophene ring can be modulated by the substituents at the 3- and 4-positions, thereby influencing the photochromic behavior of the resulting molecule. The stepwise functionalization of this compound allows for the precise tuning of these properties.
Role as a Key Intermediate in Complex Molecule Synthesis
Beyond its applications in materials chemistry, this compound is a valuable intermediate for the synthesis of complex heterocyclic molecules that are of interest in medicinal chemistry and other areas of chemical research.
Construction of Polycyclic and Fused Heterocyclic Systems
The synthesis of polycyclic and fused heterocyclic systems is a central theme in modern organic chemistry, as these structures are often found in biologically active natural products and pharmaceuticals. wiley-vch.denih.govrsc.org The presence of two distinct halogen atoms in this compound allows for the sequential construction of fused rings. For example, a reaction at the more reactive iodine position can be followed by an intramolecular reaction involving the chloro substituent to form a new ring fused to the thiophene core. researchgate.net
One important class of fused thiophene heterocycles are thienopyrazines, which have applications in electronic materials. While general synthetic routes to thieno[3,4-b]pyrazines often start from 3,4-diaminothiophene, the strategic use of dihalogenated precursors like this compound could offer alternative and more versatile synthetic pathways.
Table 2: Examples of Fused Heterocyclic Systems Derived from Thiophenes
| Fused System | Potential Application |
|---|---|
| Thieno[3,2-b]thiophene | Organic electronics |
| Thieno[3,4-b]pyrazine | Low band-gap polymers |
| Dithieno[3,2-b:2',3'-d]thiophene | Organic field-effect transistors |
Scaffold for Design of Novel Thiophene-Based Derivatives
The unique reactivity of this compound makes it an excellent scaffold for the design and synthesis of a diverse library of novel thiophene-based derivatives. The ability to introduce a wide range of substituents at the 3- and 4-positions through various cross-coupling and substitution reactions opens up avenues for creating molecules with tailored properties for specific applications. researchgate.net This versatility is particularly valuable in drug discovery and materials science, where the systematic modification of a core structure is often employed to optimize performance.
Utilization in the Synthesis of Advanced Agrochemical Intermediates
The structural motif of substituted thiophenes is prevalent in a range of modern agrochemicals, including fungicides, herbicides, and insecticides. This compound serves as a key starting material for the synthesis of functionalized thiophene rings that form the core of these active ingredients. The ability to selectively introduce different chemical groups at the 3- and 4-positions of the thiophene ring is crucial for fine-tuning the biological activity and spectrum of these agrochemicals.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Sonogashira reactions, are instrumental in the derivatization of this compound. The significantly higher reactivity of the C-I bond compared to the C-Cl bond allows for initial coupling at the 4-position, leaving the chlorine atom intact for subsequent transformations. This regioselective approach is fundamental to constructing the complex molecular frameworks required for modern crop protection agents.
For instance, the synthesis of thieno[3,2-b]pyridine (B153574) and thieno[2,3-d]pyrimidine (B153573) scaffolds, which are present in several classes of herbicides and fungicides, can be efficiently achieved using this compound as a precursor. The initial coupling reaction at the 4-position introduces a substituent that can then participate in a subsequent cyclization reaction to form the fused heterocyclic system.
While specific, publicly available examples detailing the direct synthesis of commercial agrochemicals from this compound are limited in scientific literature, the principles of its application are well-established within the field of agrochemical research and development. The following table illustrates the general synthetic utility of this compound in creating key agrochemical intermediate structures.
| Reactant 1 | Reactant 2 | Coupling Reaction | Product (Intermediate) | Potential Agrochemical Class |
| This compound | Arylboronic acid | Suzuki Coupling | 3-Chloro-4-arylthiophene | Fungicides, Herbicides |
| This compound | Organostannane | Stille Coupling | 3-Chloro-4-vinylthiophene | Insecticides |
| This compound | Terminal alkyne | Sonogashira Coupling | 3-Chloro-4-alkynylthiophene | Herbicides |
Strategic Precursor for Advanced Pharmaceutical Intermediates
In the realm of medicinal chemistry, the thiophene ring is a well-recognized pharmacophore present in a multitude of approved drugs and clinical candidates. nih.gov Its ability to act as a bioisostere for a phenyl ring, coupled with its unique electronic properties, makes it a desirable scaffold in drug design. This compound provides a strategic entry point for the synthesis of polysubstituted thiophenes that are integral to the structure of various therapeutic agents, including kinase inhibitors, anti-inflammatory agents, and antiviral compounds.
The differential reactivity of the two halogen atoms is again the cornerstone of its utility in pharmaceutical synthesis. The selective functionalization allows for the precise installation of pharmacophoric features necessary for target binding and desired biological activity.
A notable application of this strategy is in the synthesis of precursors for kinase inhibitors. Many kinase inhibitors feature a heterocyclic core to which various substituents are attached to occupy specific pockets of the ATP-binding site of the kinase. Starting with this compound, medicinal chemists can perform a Suzuki or Stille coupling at the 4-position to introduce a key recognition element, followed by a subsequent coupling or nucleophilic substitution at the 3-position to complete the synthesis of the core intermediate.
For example, the synthesis of substituted thieno[3,2-b]pyridines, a scaffold found in several kinase inhibitors, can be envisioned starting from this compound. A Sonogashira coupling at the 4-position with a suitably functionalized alkyne, followed by an intramolecular cyclization, would furnish the desired bicyclic system, with the chlorine atom at a strategic position for further elaboration.
The following table summarizes the application of this compound in the synthesis of key pharmaceutical intermediates through various palladium-catalyzed cross-coupling reactions.
| Reactant 1 | Reactant 2 | Coupling Reaction | Product (Intermediate) | Potential Therapeutic Area |
| This compound | Heteroarylboronic acid | Suzuki Coupling | 3-Chloro-4-heteroarylthiophene | Kinase Inhibitors |
| This compound | (Tributylstannyl)pyridine | Stille Coupling | 3-Chloro-4-(pyridin-yl)thiophene | CNS Agents |
| This compound | N-Protected ethynyl-amine | Sonogashira Coupling | 3-Chloro-4-(aminoalkynyl)thiophene | Antiviral Agents |
Advanced Spectroscopic and Structural Characterization of 3 Chloro 4 Iodothiophene and Its Derivatives
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular mass of a compound, which in turn allows for the confident determination of its elemental formula. Unlike low-resolution mass spectrometry, which provides nominal mass, HRMS measures mass-to-charge ratios (m/z) to a high degree of accuracy (typically within 5 ppm).
For 3-chloro-4-iodothiophene (C₄H₂ClIS), the theoretical exact mass can be calculated using the masses of its most abundant isotopes (¹H, ¹²C, ³⁵Cl, ¹²⁷I, ³²S). This calculation provides a highly specific value that serves as a unique identifier for the molecule. The experimentally measured m/z value from an HRMS instrument, often using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), is then compared to the theoretical value. A close match confirms the elemental composition. For instance, HRMS has been effectively used to confirm the composition of various synthesized iodo-aryl compounds by matching the found mass to the calculated mass. beilstein-journals.org
Table 1: Theoretical Isotopic Mass Data for this compound
| Isotope Formula | Exact Mass (Da) | Relative Abundance (%) |
|---|---|---|
| C₄H₂³⁵ClI S | 243.8637 | 100.00 |
This interactive table allows for sorting and filtering of the isotopic data.
The characteristic isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) would be clearly visible in the mass spectrum, providing further confirmation of the presence of a chlorine atom in the molecule.
Multi-Nuclear Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular skeleton, including the connectivity and chemical environment of atoms.
Proton (¹H) NMR: This technique provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the structure suggests two distinct proton signals corresponding to the hydrogens at the C-2 and C-5 positions of the thiophene (B33073) ring. These protons would appear as doublets due to coupling with each other. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the halogen substituents. Anomalous spectra with significant line broadening have been observed for some related 3,4-dihydroisoquinolines, though this is not typically expected for a simple thiophene. ias.ac.in
Carbon-13 (¹³C) NMR: This method maps the carbon framework of a molecule. A proton-decoupled ¹³C NMR spectrum of this compound would show four distinct signals, one for each carbon atom in the thiophene ring, as they are all in unique chemical environments. The carbon atoms directly bonded to the electronegative chlorine and iodine atoms (C-3 and C-4) would be shifted significantly downfield. docbrown.info The chemical shifts of the carbons can be predicted based on substituent effects.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| H-2 | ¹H | 7.2 - 7.5 | Doublet |
| H-5 | ¹H | 7.0 - 7.3 | Doublet |
| C-2 | ¹³C | 128 - 132 | Singlet |
| C-3 | ¹³C | 120 - 125 | Singlet |
| C-4 | ¹³C | 90 - 95 | Singlet |
Note: These are estimated values. Actual shifts depend on the solvent and experimental conditions.
When one-dimensional spectra are insufficient for complete structural assignment, two-dimensional (2D) NMR experiments are employed to establish correlations between nuclei. youtube.comuvic.ca
COSY (Correlation Spectroscopy): This proton-proton correlation experiment is used to identify protons that are spin-spin coupled. sdsu.edu For this compound, a COSY spectrum would show a cross-peak connecting the signals of the H-2 and H-5 protons, confirming their coupling relationship across the sulfur atom.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.eduethz.ch An HSQC spectrum would show two cross-peaks: one connecting the H-2 signal to the C-2 signal, and another connecting the H-5 signal to the C-5 signal. This allows for the unambiguous assignment of the protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C correlations). sdsu.eduethz.ch HMBC is crucial for piecing together the molecular structure by connecting fragments. For this compound, key HMBC correlations would be expected between H-2 and carbons C-3, C-4, and C-5, and between H-5 and carbons C-3 and C-4. These correlations would definitively confirm the 3-chloro-4-iodo substitution pattern. researchgate.net
Single Crystal X-ray Diffraction for Solid-State Structural Elucidation
Single Crystal X-ray Diffraction (SC-XRD) is the gold standard for determining the precise three-dimensional structure of a crystalline solid. preprints.orgnih.gov If a suitable single crystal of this compound can be grown, this technique can provide a wealth of information with atomic precision, including: nih.govmdpi.com
Bond lengths: The exact distances between the C-C, C-S, C-H, C-Cl, and C-I atoms.
Bond angles: The angles between adjacent bonds, defining the geometry of the thiophene ring.
Torsion angles: Describing the planarity of the thiophene ring.
Solid-state packing: How individual molecules arrange themselves in the crystal lattice, revealing intermolecular interactions such as halogen bonding or π-π stacking.
This technique has been successfully applied to determine the structures of numerous complex organic molecules and materials. mdpi.com The resulting crystal structure provides irrefutable proof of the molecule's constitution and conformation in the solid state.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. cardiff.ac.uk These techniques are excellent for identifying the functional groups present in a sample. ijcrt.org The IR and Raman spectra of this compound would be expected to show characteristic absorption or scattering bands corresponding to the vibrations of its specific bonds and the thiophene ring system. mdpi.comnih.gov
Table 3: Expected Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| C-H stretching | Aromatic C-H | 3100 - 3000 |
| C=C stretching | Thiophene ring | 1600 - 1400 |
| C-S stretching | Thiophene ring | 850 - 600 |
| C-Cl stretching | Aryl-Cl | 1100 - 800 |
| C-I stretching | Aryl-I | 600 - 500 |
This interactive table summarizes the key expected vibrational bands.
The combination of IR and Raman spectroscopy provides complementary information due to different selection rules, offering a more complete picture of the molecule's vibrational fingerprint.
Advanced Chromatographic Techniques (HPLC, UPLC, GC) for Purity and Mixture Analysis
Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a synthesized compound.
Gas Chromatography (GC): GC is well-suited for volatile and thermally stable compounds. This compound, with an estimated boiling point suitable for GC analysis, can be analyzed to determine its purity. When coupled with a mass spectrometer (GC-MS), this technique provides both retention time data for quantification and mass spectra for peak identification. rsc.orgrsc.org
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): HPLC and its higher-resolution version, UPLC, are versatile techniques for separating compounds in a liquid mobile phase. lcms.cz For this compound, a reversed-phase HPLC method would likely be used, where the compound is separated on a nonpolar stationary phase (like C18) with a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). The retention time is a characteristic property used to identify and quantify the compound. HPLC is also used preparatively to purify compounds. lcms.cz Coupling these techniques with mass spectrometry (LC-MS) or other detectors provides a powerful tool for analyzing reaction mixtures and identifying byproducts. researchgate.net
Computational and Theoretical Investigations of 3 Chloro 4 Iodothiophene
Quantum Chemical Calculations
Electronic Structure Analysis (Frontier Molecular Orbitals, Charge Distribution)
An analysis of the electronic structure, including the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and charge distribution, is crucial for predicting a molecule's behavior in chemical reactions and its potential for use in electronic materials. At present, there are no published studies that provide specific HOMO-LUMO energy values or a detailed map of the Mulliken or Natural Bond Orbital (NBO) charge distribution for 3-chloro-4-iodothiophene. Such data would offer insights into the regions of the molecule that are electron-rich or electron-poor, which is essential for understanding its reactivity.
Reactivity Predictions and Selectivity Studies
Computational methods, such as Density Functional Theory (DFT), can be employed to predict the reactivity and regioselectivity of chemical reactions. For this compound, which possesses two different halogen substituents at distinct positions on the thiophene (B33073) ring, theoretical studies could predict the preferred sites for various reactions, such as cross-coupling or nucleophilic substitution. However, no specific computational studies focusing on the reactivity indices (e.g., Fukui functions) or selectivity of this compound have been reported.
Molecular Dynamics and Conformation Analysis
Molecular dynamics simulations and conformational analysis provide insights into the flexibility of a molecule and its preferred three-dimensional structure. For substituted thiophenes, the orientation of the substituents can significantly impact their physical and chemical properties. There is currently a lack of published research on the molecular dynamics or a detailed conformational analysis of this compound to determine its most stable conformers and the energy barriers between them.
Reaction Pathway Modeling and Transition State Characterization
Understanding the mechanism of chemical reactions at a molecular level is a key area of computational chemistry. This involves modeling the entire reaction pathway and characterizing the transition states to determine activation energies and reaction rates. While the reactivity of halothiophenes in reactions like Suzuki or Stille coupling is of great interest, specific theoretical studies modeling the reaction pathways and transition states for reactions involving this compound are absent from the literature.
Prediction of Spectroscopic Parameters
Computational methods are powerful tools for predicting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predictions can aid in the identification and characterization of newly synthesized compounds. To date, no studies have been published that present the theoretically predicted ¹H NMR, ¹³C NMR, or IR spectra of this compound.
Molecular Docking Studies (focused on understanding intermolecular interactions within materials or as synthetic precursors)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of materials science, this could involve understanding how this compound molecules interact with each other in a crystal lattice or within a polymer matrix. As a synthetic precursor, docking could provide insights into its interactions with catalysts. There are no available molecular docking studies that specifically investigate the intermolecular interactions of this compound in these contexts.
Emerging Research Directions and Future Challenges in 3 Chloro 4 Iodothiophene Chemistry
Development of Highly Stereoselective and Enantioselective Transformations
A significant frontier in the chemistry of 3-chloro-4-iodothiophene is the development of reactions that can create chiral molecules with a high degree of stereocontrol. The synthesis of single-enantiomer compounds is critical in medicinal chemistry and materials science, yet achieving high enantioselectivity with substituted thiophenes remains a challenge.
Current research into the asymmetric transformation of thiophenes provides a roadmap for future work with this compound. Methodologies such as the catalytic asymmetric dearomatization of the thiophene (B33073) ring and the atroposelective synthesis of benzothiophene (B83047) derivatives are prime areas for exploration. nih.govrsc.org For instance, the use of vinylidene ortho-quinone methide (VQM) intermediates has proven effective in synthesizing axially chiral naphthyl-benzothiophene structures and dearomatized chiral spiranes with excellent yields and enantioselectivities. nih.gov While these methods have been demonstrated on other thiophene substrates, their application to a dihalo-substituted system like this compound could provide access to unique and complex chiral scaffolds.
Another promising avenue is the asymmetric hydrogenation of the thiophene ring. Ruthenium-N-heterocyclic carbene (Ru-NHC) catalytic systems have been successfully used for the asymmetric hydrogenation of various thiophenes, yielding enantiomerically pure tetrahydrothiophenes. acs.org Adapting such catalysts to accommodate the electronic and steric properties of this compound could enable the synthesis of novel chiral saturated heterocycles. The challenge lies in controlling the reaction to prevent dehalogenation and achieve high stereoselectivity.
The development of novel chiral ligands is paramount to advancing this field. While enantioconvergent cross-coupling reactions have been established for various alkyl electrophiles using chiral nickel and cobalt catalysts, their application to heteroaryl halides like this compound is an underexplored area. nih.govdicp.ac.cnmit.edu Future research will likely focus on designing ligands that can effectively differentiate between the two prochiral faces of the thiophene ring during a catalytic cycle, such as in a cross-coupling reaction, to install a new stereocenter with high fidelity.
| Catalyst System/Method | Transformation Type | Potential Application to this compound | Key Challenge |
|---|---|---|---|
| Chiral Phosphoric Acid / VQM Intermediate | Asymmetric Dearomatization / Cycloaddition | Synthesis of complex chiral spiro- and fused-ring systems. nih.gov | Managing the reactivity of the C-I and C-Cl bonds. |
| Ruthenium-N-Heterocyclic Carbene (Ru-NHC) | Asymmetric Hydrogenation | Access to enantiopure 3-chloro-4-iodotetrahydrothiophenes. acs.org | Avoiding undesired dehalogenation side reactions. |
| Chiral Nickel/Bis(oxazoline) Catalyst | Enantioconvergent Cross-Coupling | Formation of C-C bonds with a new stereocenter at the 4- or 5-position. nih.gov | Achieving high enantioselectivity with a planar heteroaromatic substrate. |
| Phase-Transfer Catalysis | Asymmetric Annulation | Construction of functionalized chiral tetrahydrothiophenes. acs.org | Substrate compatibility and control of diastereoselectivity. |
Catalytic Innovations for Efficient and Selective Functionalization
The presence of two different halogen atoms on this compound offers a powerful handle for sequential and site-selective functionalization. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in typical palladium-catalyzed cross-coupling reactions, allowing for selective modification at the 4-position. However, future research is aimed at developing more sophisticated catalytic systems that can offer tunable selectivity and greater efficiency.
A key challenge is achieving "inverted" or unconventional site selectivity, where the less reactive C-Cl bond can be functionalized in the presence of the C-I bond. This would dramatically expand the synthetic utility of the molecule. Research on other dihaloheteroarenes has shown that ligand choice and catalyst speciation can play a crucial role in controlling which site reacts. The development of specialized ligands or catalyst systems that favor oxidative addition into the C-Cl bond over the C-I bond would be a major breakthrough.
Furthermore, there is a strong push to move beyond traditional palladium catalysts towards more sustainable and earth-abundant metals like manganese, cobalt, nickel, copper, and iron. nih.gov These metals offer new reactivity profiles and can be more cost-effective. For instance, cobalt complexes with chiral pyrox ligands have been shown to catalyze enantioselective reductive couplings of various organic halides, a strategy that could be adapted for this compound. dicp.ac.cn
Another innovative approach is the use of dual catalytic systems, such as photoredox/disulfide catalysis, for the hydro-functionalization of alkenes. organic-chemistry.org Applying similar principles to the functionalization of this compound could open up new reaction pathways that are not accessible through traditional thermal catalysis, potentially allowing for milder reaction conditions and novel bond constructions. Direct C-H functionalization of the available C-H positions on the thiophene ring also represents a highly atom-economical strategy that avoids the need for pre-functionalization.
| Catalytic Approach | Description | Potential Advantage for this compound |
|---|---|---|
| Site-Selective Catalysis | Development of ligands/catalysts to selectively target the C-Cl bond over the C-I bond. nih.gov | Unlocks new synthetic pathways and access to previously difficult-to-make isomers. |
| Earth-Abundant Metal Catalysis | Utilizing catalysts based on Mn, Fe, Co, Ni, or Cu instead of precious metals like Pd. nih.gov | Reduced cost, lower toxicity, and improved sustainability of synthetic processes. |
| Photoredox/Dual Catalysis | Using visible light to drive reactions, often in combination with another catalyst. organic-chemistry.org | Access to unique reaction pathways under mild conditions with high functional group tolerance. |
| Direct C-H Functionalization | Activating the C-H bonds at the 2- and 5-positions for direct coupling. | Improves atom economy by avoiding the need for organometallic reagents. |
Integration into Automated and High-Throughput Synthetic Platforms
The increasing demand for large and diverse libraries of molecules for drug discovery and materials science has driven the development of automated and high-throughput synthesis platforms. This compound, with its two distinct points of chemical diversity, is an ideal building block for these technologies.
High-Throughput Experimentation (HTE) allows for the rapid screening of hundreds of reaction conditions (catalysts, ligands, bases, solvents) in parallel using miniaturized reaction formats. unchainedlabs.comscienceintheclassroom.org This technology can be used to quickly identify optimal conditions for the selective functionalization of either the iodo or chloro position of this compound with a wide array of coupling partners. acs.orgdomainex.co.uk The data generated from HTE can accelerate the discovery of new reactions and provide a blueprint for scaling up successful transformations. acs.org Colorimetric chemosensors that detect the release of halide ions could even be employed for rapid, visual screening of reaction success. nih.gov
Flow chemistry, where reagents are pumped through a network of tubes and reactors, offers significant advantages over traditional batch synthesis, including enhanced safety, precise control over reaction parameters (temperature, pressure, time), and easier scalability. youtube.comtcichemicals.comnih.gov For reactions involving this compound, flow chemistry can enable the use of hazardous reagents or unstable intermediates safely by generating them on-demand in small quantities. youtube.com The superior heat and mass transfer in flow reactors can also lead to higher yields and selectivities compared to batch processes. youtube.com An entire multi-step synthesis, purification, and analysis workflow can be automated in a continuous "end-to-end" process, dramatically increasing efficiency. jst.org.in
The integration of this compound into these automated platforms will enable the rapid generation of large compound libraries based on the thiophene scaffold, accelerating the discovery of new molecules with desired biological or material properties.
| Platform | Key Features | Application for this compound Chemistry |
|---|---|---|
| High-Throughput Experimentation (HTE) | Miniaturized, parallel reaction screening (96- or 1536-well plates). scienceintheclassroom.org | Rapidly optimize conditions for selective Suzuki, Buchwald-Hartwig, or other cross-coupling reactions at the C-I or C-Cl position. acs.orgdomainex.co.uk |
| Automated Flow Synthesis | Continuous processing in tubes/reactors, precise control of conditions, enhanced safety. tcichemicals.comthieme-connect.de | Safe handling of pyrophoric reagents (e.g., organolithiums for lithiation-trapping sequences), rapid heating for fast reactions, and telescoped multi-step synthesis. youtube.comjst.org.in |
| Robotic Synthesis Platforms | Automated liquid handling for reagent dispensing, reaction setup, and workup. | Enables the systematic creation of large libraries by combining this compound with diverse building blocks for structure-activity relationship (SAR) studies. |
Exploration of New Application Domains in Sustainable Chemistry
The principles of sustainable or "green" chemistry are increasingly guiding synthetic strategy, aiming to reduce waste, minimize energy consumption, and use less hazardous materials. The chemistry of this compound is well-positioned to benefit from and contribute to this paradigm shift.
A major focus is the replacement of traditional organic solvents with more environmentally benign alternatives. Water is a particularly attractive solvent due to its low cost, non-toxicity, and non-flammability. Developing robust catalytic systems, such as palladium complexes with water-soluble ligands, that can effectively mediate cross-coupling reactions of this compound in aqueous media is a key research goal.
The use of earth-abundant metal catalysts, as mentioned previously, is another cornerstone of sustainable chemistry. Shifting from palladium to manganese, iron, or copper for the functionalization of this compound would significantly improve the environmental profile of these synthetic routes. nih.gov Manganese catalysis, in particular, has shown great promise for late-stage C-H functionalization, offering a sustainable method for diversifying complex molecules. nih.gov
Furthermore, energy efficiency can be improved by utilizing alternative energy sources like light (photocatalysis) or electricity (electrosynthesis) to drive reactions, often under milder conditions than traditional thermal methods. The combination of a decatungstate photocatalyst with a disulfide co-catalyst, for example, has been shown to enable various hydro-functionalization reactions under visible light. organic-chemistry.org Exploring such methodologies for this compound could lead to more energy-efficient and selective transformations.
Finally, this compound can serve as a key precursor for the synthesis of sustainable materials. Thiophene-based polymers are widely used in organic electronics, such as organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). By using this compound as a monomer, chemists can design and synthesize new conjugated polymers with tailored electronic properties, contributing to the development of next-generation renewable energy and low-power display technologies.
| Sustainable Approach | Description | Relevance to this compound |
|---|---|---|
| Use of Greener Solvents | Replacing volatile organic compounds (VOCs) with water, bio-based solvents, or supercritical fluids. | Developing catalytic systems for cross-coupling reactions in aqueous media to reduce environmental impact. |
| Sustainable Catalysis | Employing earth-abundant metals (Mn, Fe, Ni) and developing recyclable catalyst systems. nih.gov | Reduces reliance on precious metals and minimizes toxic metal waste. |
| Energy Efficiency | Utilizing photocatalysis or electrosynthesis to run reactions at ambient temperature. | Lowers the energy footprint of synthetic processes and can improve reaction selectivity. |
| Atom Economy | Designing reactions, such as C-H activation, that incorporate a maximum number of atoms from the reactants into the final product. | Minimizes the generation of stoichiometric byproducts and waste. |
Q & A
Q. What are the key synthetic pathways for 3-chloro-4-iodothiophene, and how can reaction yields be optimized?
The synthesis of this compound typically involves halogenation of thiophene derivatives. A common approach is sequential electrophilic substitution: chlorination followed by iodination. Optimization strategies include:
- Temperature control : Lower temperatures (0–5°C) during iodination reduce side reactions like over-iodination .
- Catalyst selection : Lewis acids (e.g., FeCl₃) enhance regioselectivity in chlorination steps .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve iodine solubility and reaction homogeneity .
Yield improvements require iterative testing of molar ratios and reaction times, supported by TLC or GC-MS monitoring .
Q. How can researchers characterize the purity and structure of this compound?
Comprehensive characterization involves:
- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., chemical shifts for Cl and I at C3 and C4) .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (C₄H₂ClIS, expected m/z ~219.85) .
- Elemental analysis : Quantify Cl and I content to assess stoichiometric purity .
Discrepancies in spectral data may indicate residual solvents or byproducts, necessitating column chromatography for purification .
Q. What are the challenges in handling this compound due to its reactivity?
Safety protocols must address:
- Toxicity : Classified as acute toxicity (Category 4 for oral/dermal exposure) based on analogs like 3-chlorophenol .
- Environmental hazards : Prevent release into water systems; use absorbents (e.g., diatomaceous earth) for spills .
- Storage : Store at 2–8°C in amber glass to prevent photodegradation and iodine loss .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?
Density Functional Theory (DFT) simulations can model:
- Electrophilicity : Iodine’s leaving-group potential in Suzuki-Miyaura couplings .
- Steric effects : Chlorine at C3 may hinder access to the catalytic site, requiring bulky ligands (e.g., XPhos) .
Experimental validation involves comparing DFT-predicted activation energies with kinetic data from controlled reactions .
Q. How should researchers resolve contradictions in reported catalytic efficiencies for this compound?
Discrepancies in catalytic data (e.g., Pd vs. Cu systems) may arise from:
- Substrate purity : Trace impurities (e.g., residual Cl⁻) can poison catalysts .
- Solvent effects : Protic solvents (e.g., ethanol) may deactivate Pd catalysts via coordination .
Mitigation strategies include: - Replicating experiments under inert atmospheres (Ar/N₂) .
- Using standardized substrates and controls to isolate variables .
Q. What methodologies are recommended for assessing the environmental toxicity of this compound?
Tiered toxicity testing should include:
- Acute toxicity assays : Daphnia magna or zebrafish models to determine LC₅₀ values .
- Degradation studies : UV/H₂O₂ treatment to evaluate persistence and byproduct formation .
- Structure-Activity Relationships (SAR) : Compare with structurally similar compounds (e.g., 3-chlorothiophene) to infer ecotoxicological risks .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
